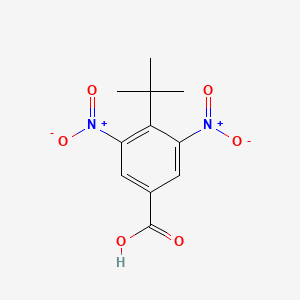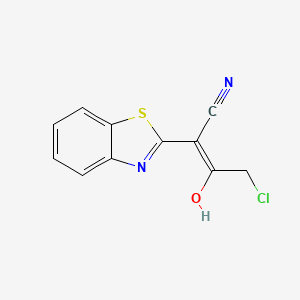
4-(4-Methylphenyl)-1-(2-(4-(trifluoromethoxy)phenoxy)acetyl)thiosemicarbazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Methylphenyl)-1-(2-(4-(trifluoromethoxy)phenoxy)acetyl)thiosemicarbazide is a complex organic compound that belongs to the class of thiosemicarbazides This compound is characterized by the presence of a trifluoromethoxy group, a phenoxyacetyl moiety, and a thiosemicarbazide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylphenyl)-1-(2-(4-(trifluoromethoxy)phenoxy)acetyl)thiosemicarbazide typically involves multiple steps:
-
Formation of the Phenoxyacetyl Intermediate: : The synthesis begins with the preparation of the phenoxyacetyl intermediate. This is achieved by reacting 4-(trifluoromethoxy)phenol with chloroacetyl chloride in the presence of a base such as pyridine to form 2-(4-(trifluoromethoxy)phenoxy)acetyl chloride.
-
Thiosemicarbazide Formation: : The next step involves the reaction of the phenoxyacetyl chloride with thiosemicarbazide. This reaction is typically carried out in an organic solvent like dichloromethane or ethanol, under reflux conditions, to yield the desired thiosemicarbazide derivative.
-
Final Coupling Reaction: : The final step involves coupling the thiosemicarbazide derivative with 4-methylphenyl isocyanate. This reaction is usually performed in the presence of a catalyst such as triethylamine, under controlled temperature conditions, to obtain the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and reagents. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-(4-Methylphenyl)-1-(2-(4-(trifluoromethoxy)phenoxy)acetyl)thiosemicarbazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the thiosemicarbazide moiety to corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or methylphenyl groups, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, in solvents like ethanol or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides, in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
Chemistry
In chemistry, 4-(4-Methylphenyl)-1-(2-(4-(trifluoromethoxy)phenoxy)acetyl)thiosemicarbazide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Thiosemicarbazides are known for their antimicrobial, antiviral, and anticancer activities. The presence of the trifluoromethoxy group may enhance the compound’s bioavailability and metabolic stability, making it a promising candidate for drug development.
Industry
In industrial applications, this compound can be used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it suitable for use in the development of advanced materials with specific functionalities, such as coatings, adhesives, and polymers.
作用機序
The mechanism of action of 4-(4-Methylphenyl)-1-(2-(4-(trifluoromethoxy)phenoxy)acetyl)thiosemicarbazide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The thiosemicarbazide moiety can interact with various enzymes and proteins, potentially inhibiting their activity. The trifluoromethoxy group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.
類似化合物との比較
Similar Compounds
4-(Trifluoromethoxy)phenol: A simpler compound with a trifluoromethoxy group, used in various chemical syntheses.
Thiosemicarbazide: The parent compound of the thiosemicarbazide class, known for its broad range of biological activities.
4-Methylphenyl isocyanate: A related compound used in the synthesis of various organic molecules.
Uniqueness
4-(4-Methylphenyl)-1-(2-(4-(trifluoromethoxy)phenoxy)acetyl)thiosemicarbazide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethoxy group enhances its stability and bioavailability, while the thiosemicarbazide moiety provides a versatile platform for further chemical modifications.
This compound’s unique structure and properties make it a valuable tool in scientific research and industrial applications, offering potential for the development of new materials and therapeutic agents.
特性
IUPAC Name |
1-(4-methylphenyl)-3-[[2-[4-(trifluoromethoxy)phenoxy]acetyl]amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O3S/c1-11-2-4-12(5-3-11)21-16(27)23-22-15(24)10-25-13-6-8-14(9-7-13)26-17(18,19)20/h2-9H,10H2,1H3,(H,22,24)(H2,21,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLNRTONRLMDMRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NNC(=O)COC2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-benzyl-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2645468.png)
![ethyl 4-(1,7-dimethyl-2,4-dioxo-3-(3-oxobutan-2-yl)-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B2645471.png)

![N-(2,3-dimethylphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2645475.png)
![2-Bicyclo[2.2.0]hexanylmethanamine;hydrochloride](/img/structure/B2645476.png)
![(2E)-3-(3-{[(2Z)-3-carbamoyl-2H-chromen-2-ylidene]amino}phenyl)prop-2-enoic acid](/img/structure/B2645477.png)


![4-methoxy-3-methyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2645484.png)

![tert-butyl N-(3-{[4-(1,3-thiazol-2-yloxy)phenyl]formamido}propyl)carbamate](/img/structure/B2645486.png)

![1-[3-(benzenesulfonyl)pyrrolidin-1-yl]-2-(2-chlorophenyl)ethan-1-one](/img/structure/B2645489.png)
![2-(4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2645491.png)
